Ethyl 2-fluoro-4-methyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis . The compound is characterized by its unique structure, which includes a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate typically involves the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or sodium ethoxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In an industrial setting, the continuous preparation of this compound involves feeding the reactants into a reaction kettle, followed by separation and purification steps using techniques like rectification . This method ensures a consistent and high-yield production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-fluoro-3-oxopentanoate
- Ethyl 2-fluoro-3-oxopentanoate
- Ethyl 4-fluoro-3-oxopentanoate
Comparison: Ethyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound offers enhanced stability and specificity in reactions, making it a preferred choice in various synthetic applications .
Eigenschaften
Molekularformel |
C8H13FO3 |
---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
ethyl 2-fluoro-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
CMNJNHWHNXWRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.